(4-Cyano-2,5-difluorophenyl)boronic acid

Description

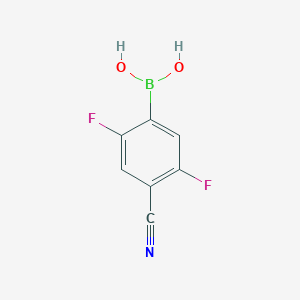

(4-Cyano-2,5-difluorophenyl)boronic acid (CAS: 861710-03-4) is an organoboron compound with the molecular formula C₇H₄BF₂NO₂ and a molecular weight of 182.92 g/mol. It is characterized by a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a cyano (-CN) group at the para position and fluorine atoms at the 2- and 5-positions. This compound is stored under inert atmospheric conditions at 2–8°C due to its sensitivity to moisture and oxidation . Its hazard profile includes warnings for acute toxicity (H302, H312, H332), necessitating careful handling .

Properties

IUPAC Name |

(4-cyano-2,5-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF2NO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMRRVKHBGKIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C#N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628442-75-0 | |

| Record name | (4-cyano-2,5-difluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2,5-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyano-2,5-difluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for (4-Cyano-2,5-difluorophenyl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of more robust catalysts and reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2,5-difluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(4-Cyano-2,5-difluorophenyl)boronic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with biological targets makes it particularly valuable in developing anti-cancer agents and other therapeutics. The compound's boronic acid functionality allows for selective interactions with diols, which is crucial in drug design and delivery systems.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that (4-Cyano-2,5-difluorophenyl)boronic acid can be employed in the synthesis of potent anticancer agents. For instance, its application in the Suzuki-Miyaura cross-coupling reaction has led to the successful formation of complex biologically active molecules, enhancing the efficacy of treatments targeting specific cancer types .

Organic Synthesis

Cross-Coupling Reactions

The compound is extensively used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling method. This reaction is essential for constructing complex organic molecules and is widely applied in synthesizing agrochemicals and fine chemicals.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds using (4-Cyano-2,5-difluorophenyl)boronic acid | 85% |

| Direct Arylation | Incorporation into complex aromatic systems | 78% |

Data Insights

In a study involving various substrates, (4-Cyano-2,5-difluorophenyl)boronic acid exhibited high reactivity and selectivity, yielding significant amounts of desired products under optimized conditions .

Material Science

Development of Advanced Materials

(4-Cyano-2,5-difluorophenyl)boronic acid plays a crucial role in material science by contributing to the development of advanced materials such as polymers and nanomaterials. Its incorporation enhances properties like conductivity and mechanical strength, making it suitable for applications in electronics and coatings.

| Material Type | Application | Enhancement |

|---|---|---|

| Conductive Polymers | Used in organic electronics | Increased conductivity |

| Nanocomposites | Reinforcement in structural materials | Improved strength |

Bioconjugation

Selective Binding Applications

The boronic acid group allows (4-Cyano-2,5-difluorophenyl)boronic acid to selectively bind to diols, making it useful in bioconjugation techniques. This property is leveraged for labeling biomolecules, which aids in drug delivery systems and diagnostic applications.

Case Study: Drug Delivery Systems

In drug delivery research, (4-Cyano-2,5-difluorophenyl)boronic acid has been employed to create targeted delivery mechanisms that enhance therapeutic efficacy while minimizing side effects. Studies have shown that conjugating drugs with this compound improves their bioavailability and targeting capabilities .

Mechanism of Action

The mechanism of action of (4-Cyano-2,5-difluorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired product. The cyano and difluoro substituents on the phenyl ring influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The compound belongs to a family of fluorinated aryl boronic acids. Key structural analogues include:

Key Observations :

- Fluorine Positioning : The 2,5-difluoro substitution in the target compound distinguishes it from 2,6- or 3,5-difluoro analogues. Fluorine placement influences electronic effects (σ values) and steric interactions, impacting Lewis acidity and reactivity .

- This enhances electrophilicity, favoring boronate formation in aqueous media .

Acidity (pKa) and Reactivity

Fluorinated boronic acids exhibit unique acid-base equilibria due to competing stabilization mechanisms:

- Through-Space vs. Through-Bond Effects : For 2,6-diarylphenylboronic acids, similar pKa values arise from balanced stabilization of the boronic acid (Lewis acid) and boronate (conjugate base) forms. The 2,5-difluoro substitution in the target compound likely leverages through-space interactions to stabilize the boronate, akin to fluoro-substituted analogues .

- Comparison with Common Boronic Acids: 3-AcPBA and 4-MCPBA (used in glucose sensing) have pKa values >8.5, limiting utility at physiological pH. The target compound’s cyano group may lower its pKa closer to physiological ranges, enhancing binding to diols (e.g., sugars) in biological systems .

Antiproliferative Activity

Aromatic boronic acids like phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells .

Enzyme Inhibition

- SARS-CoV-2 Protease Inhibition: Bifunctional aryl boronic acids (e.g., FL-166) inhibit SARS-CoV-2 3CLpro with Ki = 40 nM. The cyano group in the target compound may similarly enhance interactions with serine residues in proteases .

- HDAC Inhibition: Boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylases (HDACs) at 1 µM. The target compound’s substituents may improve selectivity or potency in analogous applications .

Diagnostic Utility

Boronic acids like phenyl boronic acid are used in disk potentiation tests to detect antibiotic resistance. The target compound’s fluorination pattern could improve diagnostic accuracy by modulating binding to β-lactamases .

NMR Characterization

Pinacol ester derivatives of similar boronic acids show characteristic signals:

Biological Activity

(4-Cyano-2,5-difluorophenyl)boronic acid is an organoboron compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, biochemical properties, cellular effects, and potential applications in research and medicine.

Overview of the Compound

- Chemical Formula : C7H4BF2NO2

- CAS Number : 1628442-75-0

- Molecular Structure : The compound features a phenyl ring substituted with cyano and difluoro groups, enhancing its reactivity in various chemical processes.

The primary mechanism by which (4-Cyano-2,5-difluorophenyl)boronic acid exerts its biological effects is through its interaction with nucleophilic residues in proteins and enzymes. This leads to the formation of reversible covalent bonds, which can modulate enzyme activity and protein interactions.

Key Mechanisms:

- Transmetalation : This process is crucial in the Suzuki-Miyaura cross-coupling reaction where this compound acts as a boron-containing reagent.

- Enzyme Inhibition : The compound can inhibit enzymes by binding to serine, threonine, and cysteine residues, affecting cellular metabolism and signaling pathways.

The biochemical properties of (4-Cyano-2,5-difluorophenyl)boronic acid make it a valuable tool in research:

- Reversible Covalent Binding : It forms boronate esters or complexes with hydroxyl, thiol, and amino groups in biomolecules.

- Impact on Gene Expression : By modulating transcription factors and regulatory proteins, it can influence gene expression patterns.

| Property | Description |

|---|---|

| Binding Affinity | Forms reversible covalent bonds with nucleophiles |

| Enzyme Interaction | Inhibits key metabolic enzymes |

| Cellular Signaling Modulation | Affects pathways via protein interactions |

Cellular Effects

The compound's effects on cellular processes are diverse:

- Cellular Morphology Changes : Treatment with (4-Cyano-2,5-difluorophenyl)boronic acid can lead to significant morphological changes in cells, including disruption of cytoplasmic structures and nuclear collapse .

- Impact on Cell Viability : Studies indicate that exposure to boronic acids can result in varying degrees of cell death depending on the concentration and specific structural features of the boronic acid used .

Case Study: Cellular Disruption

In experiments involving plant cells treated with various boronic acids, including (4-Cyano-2,5-difluorophenyl)boronic acid:

- Results : A high percentage of cells exhibited morphological disruptions after treatment.

- Mechanism : The disruption was attributed to the ability of boronic acids to form complexes with cis-diols within cellular components .

Research Applications

(4-Cyano-2,5-difluorophenyl)boronic acid has notable applications across multiple fields:

- Medicinal Chemistry : Investigated for potential use in drug development due to its ability to modulate enzyme activity.

- Biological Research : Used as a tool for studying biological processes involving boron.

- Cancer Therapy : Explored for applications in boron neutron capture therapy (BNCT), targeting cancer cells selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.